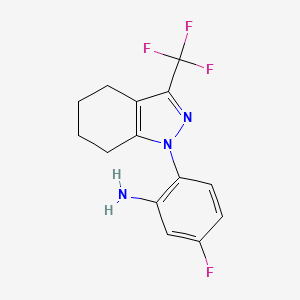

![molecular formula C22H23NO3S B2864141 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2097916-66-8](/img/structure/B2864141.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene has no household use .

Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

In the case of some benzothiophene derivatives, the molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups . π–π stacking interactions between phenyl and benzothiazole rings are observed in the crystal packing .Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Some of these compounds have shown high antibacterial activities .Physical and Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C .Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

Benzo[b]thiophene derivatives are pivotal in the synthesis of a wide array of heterocyclic compounds due to their versatile pharmacological properties. The research by Mohareb et al. (2004) focuses on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to various nitrogen nucleophiles' derivatives, highlighting the compound's role in creating pyrazole, isoxazole, and pyrimidine derivatives Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Thiophenylhydrazonoacetates in heterocyclic synthesis. Heteroatom Chemistry, 15, 15-20. This underscores the compound's utility in synthesizing diverse heterocyclic frameworks, essential for developing new therapeutic agents.

Role in Synthesis of Sulfur Heterocycles

Hydroxybenzo[b]thiophene derivatives are key intermediates in the synthesis of condensed sulfur heterocycles. The hydroxyl group of these derivatives can be transformed into O-carbamate, which aids in the regiocontrolled introduction of substituents through directed metallation. This process is pivotal for synthesizing various hydroxybenzo[b]thiophenes with potential biological activities. The importance of this methodology in creating sulfur heterocycles is detailed in several reviews, indicating the versatility and importance of benzo[b]thiophene derivatives in medicinal chemistry Wahidulla, S., & Bhattacharjee, J. (2013). Benzoxazinoids from Acanthus illicifolius. Journal of the Indian Institute of Science, 81, 485-489.

Facilitating Cross-Coupling Reactions

Benzo[b]thiophene derivatives serve as substrates in Suzuki cross-coupling reactions, leading to the formation of various aryl/heteroaryl thiophene-2-carboxamides. Ahmad et al. (2021) demonstrated the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through a Suzuki cross-coupling reaction, which was pivotal in studying the electronic and nonlinear optical properties of these compounds Ahmad, G., Rasool, N., Mubarik, A., Zahoor, A. F., Hashmi, M. A., Zubair, M., Bilal, M., Hussien, M., Akhtar, M. S., & Haider, S. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26. This highlights the compound's contribution to the development of materials with potential applications in electronics and photonics.

Antimicrobial and Anticancer Evaluations

The structural versatility of benzo[b]thiophene derivatives allows for the synthesis of compounds with significant antimicrobial and anticancer activities. Studies like that of Senthilkumar et al. (2021), which synthesized and evaluated the biological activities of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, showcase the potential of benzo[b]thiophene derivatives in contributing to the discovery of new therapeutic agents with antimicrobial and anticancer properties Senthilkumar, G., Umarani, C., & Satheesh, D. (2021). Synthesis, Spectral Characterization, Antibacterial, Antifungal and Anticancer Evaluation of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide. Asian Journal of Organic & Medicinal Chemistry.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of benzothiophene-3-carboxylic acids, which are considered valuable molecular scaffolds for medicinal chemistry . The significant number of candidate compounds selected over time for preclinical and clinical studies suggests that they may interact with a variety of biological targets .

Mode of Action

The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites , suggesting that this compound might also interact with these receptors.

Biochemical Pathways

Given the potential interaction with 5-ht1a receptors, it is likely that the compound could influence serotonin signaling pathways .

Safety and Hazards

Future Directions

Benzothiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel benzothiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S/c24-19(18-15-27-20-9-5-4-8-17(18)20)14-23-21(25)22(10-12-26-13-11-22)16-6-2-1-3-7-16/h1-9,15,19,24H,10-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSBLODAYIETFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)

![(3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2864073.png)

![2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2864079.png)